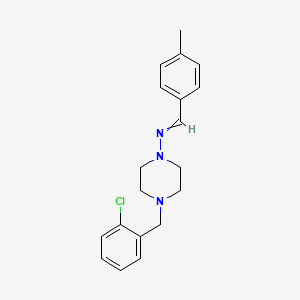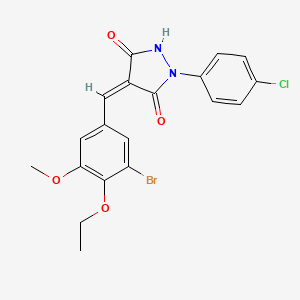
4-(2-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-N-(4-methylbenzylidene)-1-piperazinamine, commonly known as CBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. CBP belongs to the family of piperazine derivatives and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of CBP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. CBP has been found to bind to the GABA-A receptor and enhance its activity, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
CBP has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. CBP has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, CBP has been found to reduce oxidative stress and lipid peroxidation.
Advantages and Limitations for Lab Experiments
CBP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. CBP has also been found to have low toxicity and is well-tolerated in animal models. However, CBP has some limitations for lab experiments. It is a relatively new compound and its long-term effects are not fully understood. In addition, the exact mechanism of action of CBP is not fully understood, which may limit its potential therapeutic applications.
Future Directions
CBP has several potential future directions for research. It can be studied for its potential use as an antidepressant and antipsychotic agent. CBP can also be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, CBP can be studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
CBP is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has been extensively studied for its potential therapeutic applications and has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. CBP has several advantages for lab experiments but also has some limitations. CBP has several potential future directions for research and can be studied for its potential use in the treatment of various diseases.
Synthesis Methods
CBP can be synthesized by the reaction of 4-methylbenzaldehyde and 2-chlorobenzylamine in the presence of piperazine. The reaction takes place in a solvent such as ethanol or methanol and is catalyzed by an acid such as hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure CBP.
Scientific Research Applications
CBP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. CBP has also been studied for its potential use as an antidepressant and antipsychotic agent. In addition, CBP has been found to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3/c1-16-6-8-17(9-7-16)14-21-23-12-10-22(11-13-23)15-18-4-2-3-5-19(18)20/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWLYSBPFYMUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6084370.png)
![N-methyl-1-(1-naphthylmethyl)-N-[(5-phenyl-3-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084378.png)
![3-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084384.png)
methanol](/img/structure/B6084391.png)
methanone](/img/structure/B6084400.png)
methanone](/img/structure/B6084408.png)
![1-[2-(allyloxy)phenyl]-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6084418.png)

![5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline](/img/structure/B6084428.png)
![4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6084434.png)
![1-(4-fluorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine](/img/structure/B6084449.png)

![4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate](/img/structure/B6084464.png)
![N-cyclohexyl-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6084476.png)